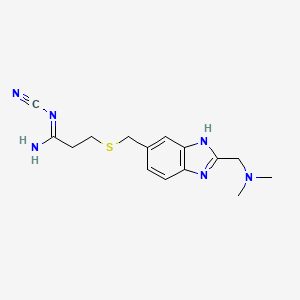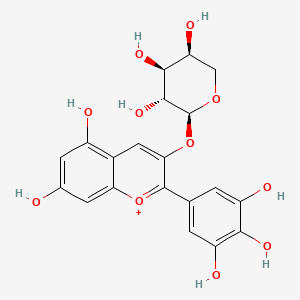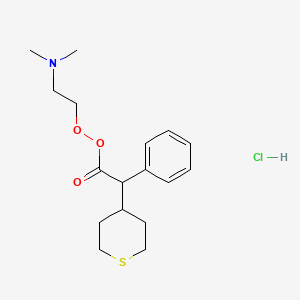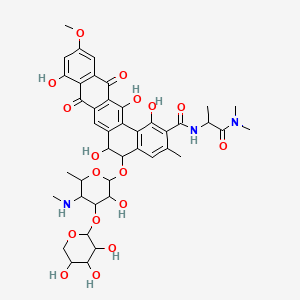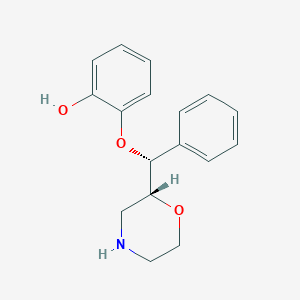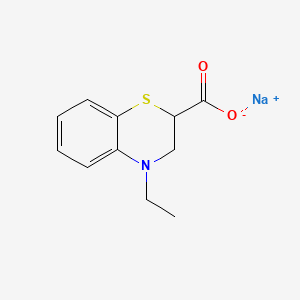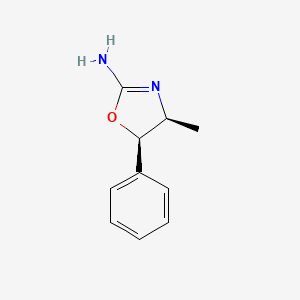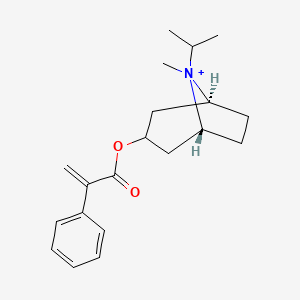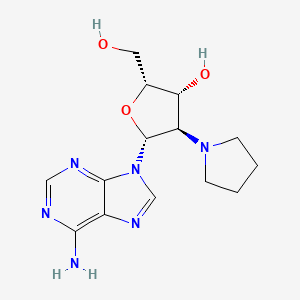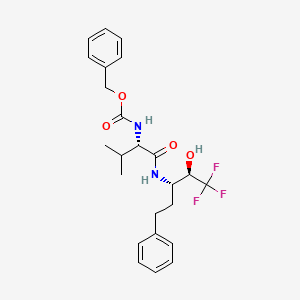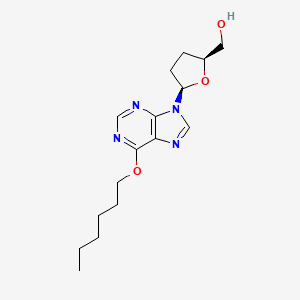
Inosine, 2',3'-dideoxy-6-O-hexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inosine, 2’,3’-dideoxy-6-O-hexyl- is a synthetic nucleoside analogue. It is structurally related to inosine, a naturally occurring nucleoside. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, and the presence of a hexyl group at the 6-O position. These modifications confer unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Inosine, 2’,3’-dideoxy-6-O-hexyl- typically involves the radical deoxygenation of ribonucleosides. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates, which are then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . The hexyl group is introduced via alkylation using bromoethane or 3-bromopropanenitrile . The final product is obtained after deprotection steps involving the use of tetrabutylammonium fluoride and adenosine deaminase .
Industrial Production Methods
Industrial production of Inosine, 2’,3’-dideoxy-6-O-hexyl- follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness . The process involves multiple purification steps, including silica gel chromatography, to achieve high purity of the final product .
化学反応の分析
Types of Reactions
Inosine, 2’,3’-dideoxy-6-O-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the hexyl group or other functional groups present in the molecule.
Substitution: The hexyl group at the 6-O position can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Inosine, 2’,3’-dideoxy-6-O-hexyl- with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Inosine, 2’,3’-dideoxy-6-O-hexyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its potential antiviral properties, particularly against HIV.
Industry: The compound is used in the development of pharmaceuticals and other biologically active molecules.
作用機序
The mechanism of action of Inosine, 2’,3’-dideoxy-6-O-hexyl- involves its incorporation into viral DNA, leading to chain termination. This is achieved by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV . The compound is converted into its active triphosphate form within the cell, which then competes with natural nucleotides for incorporation into the viral DNA .
類似化合物との比較
Similar Compounds
Didanosine (2’,3’-dideoxyinosine): A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Zalcitabine (2’,3’-dideoxycytidine): Another nucleoside analogue with antiviral properties.
Stavudine (2’,3’-didehydro-2’,3’-dideoxythymidine): Used in combination therapies for HIV.
Uniqueness
Inosine, 2’,3’-dideoxy-6-O-hexyl- is unique due to the presence of the hexyl group at the 6-O position, which imparts distinct chemical and biological properties. This modification enhances its stability and potentially its efficacy as an antiviral agent compared to other similar compounds .
特性
CAS番号 |
146202-53-1 |
|---|---|
分子式 |
C16H24N4O3 |
分子量 |
320.39 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-hexoxypurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C16H24N4O3/c1-2-3-4-5-8-22-16-14-15(17-10-18-16)20(11-19-14)13-7-6-12(9-21)23-13/h10-13,21H,2-9H2,1H3/t12-,13+/m0/s1 |
InChIキー |
SUXOEXDKWQPOGO-QWHCGFSZSA-N |
異性体SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |
正規SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2C3CCC(O3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


